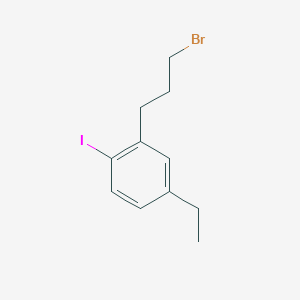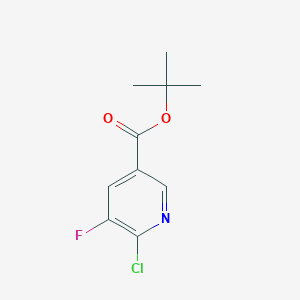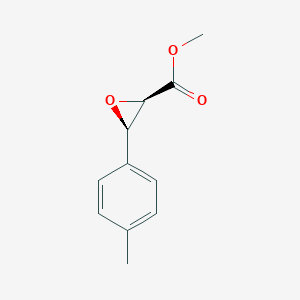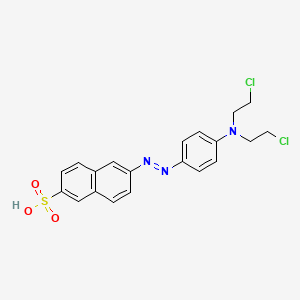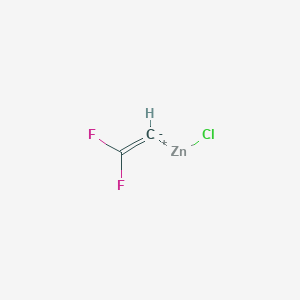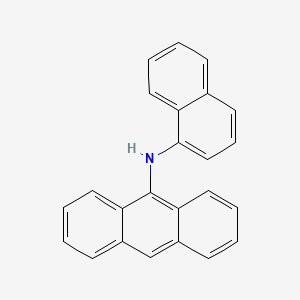
1-Dodecanamine, 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H35NO3S. It is a salt formed from the reaction of 1-dodecanamine and 4-methylbenzenesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecanamine, 4-methylbenzenesulfonate can be synthesized through a straightforward acid-base reaction. The primary amine group of 1-dodecanamine reacts with the sulfonic acid group of 4-methylbenzenesulfonic acid to form the salt. The reaction typically occurs in an aqueous or organic solvent under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in a controlled environment. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding amine oxides .
Aplicaciones Científicas De Investigación
1-Dodecanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-dodecanamine, 4-methylbenzenesulfonate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is facilitated by the hydrophobic dodecyl chain and the hydrophilic sulfonate group, allowing the compound to insert into lipid membranes and alter their properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Dodecanamine, N-dodecyl-, 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
1-Dodecanamine, 4-methylbenzenesulfonate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic sulfonate group. This combination imparts distinct surfactant properties, making it particularly effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds .
Propiedades
Número CAS |
66237-10-3 |
|---|---|
Fórmula molecular |
C19H35NO3S |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
dodecan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H27N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
KZFCYTLYBAMSLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


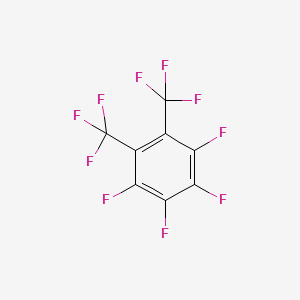
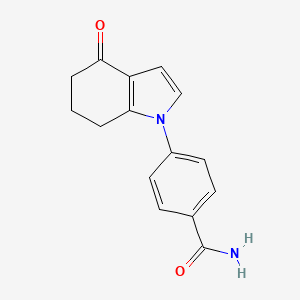
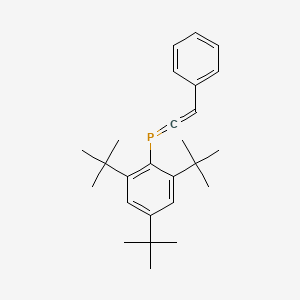
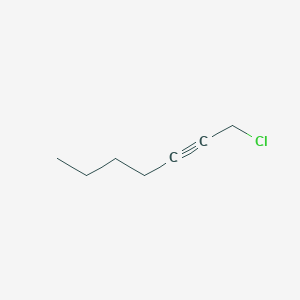

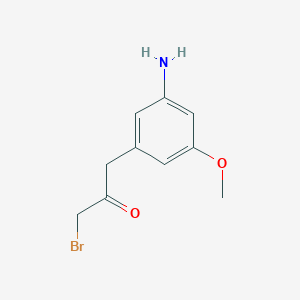
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
